4-Methoxybenzyl phenylacetate

Thermal stability Flavour retention Baked goods processing

Conventional phenylacetate esters (benzyl phenylacetate BP ~317°C; anisyl acetate BP ~235°C) suffer evaporative loss during baking (150-220°C), forcing over-dosing or complex blends. 4-Methoxybenzyl phenylacetate (CAS 102-17-0) delivers a 370°C boiling point-~52°C higher-ensuring thermal survivability in baked goods, candy, and sugar-boiled confections. • 48-hr substantivity at 100% for mid-note honey-balsamic release • log Kow 3.87 drives preferential oil-phase partitioning, minimizing aqueous loss • ≥97% assay (JECFA), acid value ≤1.0; ships ambient, not DOT-regulated

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 102-17-0
Cat. No. B094552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzyl phenylacetate
CAS102-17-0
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2
InChIInChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)12-19-16(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
InChIKeyVCYWCSZLXMMLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzyl Phenylacetate: Identity & Specifications


4-Methoxybenzyl phenylacetate (anisyl phenylacetate, CAS 102-17-0) is a synthetic carboxylic ester belonging to the benzyloxycarbonyl class, with molecular formula C₁₆H₁₆O₃ and molecular weight 256.3 g/mol [1]. It is recognized internationally as a flavouring substance (JECFA No. 876, FEMA 3740, COE 233) and is described as a colourless oily liquid with a faint, honey-like, balsamic-rosy odour, insoluble in water but miscible with ethanol and organic solvents [2]. The compound is not reported to occur in nature and is manufactured via esterification of anisyl alcohol with phenylacetic acid [2].

Format Colourless oily liquid for oil-phase and anhydrous systems.
Selection Logic Honey-balsamic organoleptic profile driven by para-methoxy substituent.
Workflow Flavour modifier for heat-treated food and mid-note fragrance design.

Why 4-Methoxybenzyl Phenylacetate Cannot Be Substituted


Although 4-methoxybenzyl phenylacetate shares the phenylacetate ester backbone with several fragrance/flavour compounds, the presence of the para-methoxy substituent on the benzyl moiety introduces quantifiable shifts in volatility, lipophilicity, and organoleptic character that directly impact performance in formulated products [1]. Direct substitution with benzyl phenylacetate (CAS 102-16-9) alters the boiling point by over 50 °C, reduces the octanol-water partition coefficient, and eliminates the characteristic anisic note required for honey and balsamic flavour profiles [2]. Similarly, replacing the phenylacetate acyl group with acetate (anisyl acetate, CAS 104-21-2) drops the boiling point below 250 °C, rendering the compound unsuitable for baked-goods and heat-treated flavour applications where thermal stability is critical [3]. These physicochemical divergences mean that generic substitution cannot be performed without quantitative reformulation and re-validation of thermal process compatibility, fragrance substantivity, and sensory identity.

4-Methoxybenzyl phenylacetate
Boiling point ~370 °C; anisic, honey, balsamic-rosy character.
Benzyl phenylacetate
~52 °C lower boiling point; jasmine-rose floral, lacks anisic note.
4-Methoxybenzyl phenylacetate
48-hour substantivity; mid-note temporal window.
Phenethyl phenylacetate
400-hour substantivity; base-note dry-down persistence.
4-Methoxybenzyl phenylacetate
Thermally stable for baked-goods and candy processing.
Anisyl acetate
Boiling point below 250 °C; may be unsuitable for high-heat applications.

Comparative Evidence: 4-Methoxybenzyl Phenylacetate vs. Analogs


Boiling Point Elevation for Heat-Processed Flavour Survival

4-Methoxybenzyl phenylacetate exhibits a boiling point of 370 °C (lit.), which is approximately 52 °C higher than the 317–319 °C reported for its closest structural analog, benzyl phenylacetate (CAS 102-16-9) . This elevation is attributed to the additional methoxy substituent increasing both molecular weight (256.3 vs. 226.3 g/mol) and intermolecular dipole interactions. In practical terms, the higher boiling point translates to reduced evaporative loss during high-temperature food processing such as baking (typically 150–220 °C) and candy manufacturing, where benzyl phenylacetate shows measurable flavour depletion [1].

Boiling Point Elevation
Reported
ΔT ≈ 52 °C higher than benzyl phenylacetate
Supports thermal survivability context for heat-processed flavour applications.
Data to verify: Lit. 370 °C vs 317–319 °C at atmospheric pressure.
Thermal stability Flavour retention Baked goods processing

Vapor Pressure and Controlled Volatility in Fragrance Design

At 20 °C, 4-methoxybenzyl phenylacetate has a vapor pressure of 3.05 × 10⁻⁶ mm Hg (EPI Suite v4.0), which is approximately 18-fold lower than the 5.63 × 10⁻⁵ mm Hg measured for benzyl phenylacetate under the same estimation protocol [1][2]. This substantial difference in vapor pressure arises from the increased molecular weight and polar surface area contributed by the para-methoxy group (35.53 Ų vs. 26.3 Ų for benzyl phenylacetate) [3]. The lower vapor pressure of 4-methoxybenzyl phenylacetate provides a more gradual fragrance release, making it suitable as a middle-note modifier rather than a rapid top-note material, whereas benzyl phenylacetate's higher volatility predisposes it to faster evaporation and shorter perceived longevity in neat form.

Vapor Pressure
Model context
~18.5-fold lower vs. benzyl phenylacetate at 20 °C
Indicates slower fragrance release and mid-note volatility control.
EPI Suite v4.0 computational estimates; review experimental validation.
Vapor pressure Fragrance volatility Release kinetics

Mid-Note Substantivity vs. Base-Note Analogs

In standard industry substantivity testing on a smelling strip at 100% concentration, 4-methoxybenzyl phenylacetate exhibits a substantivity of 48 hours, placing it firmly in the mid-note category [1]. In contrast, benzyl phenylacetate displays a substantivity of 400 hours at 100%, and phenethyl phenylacetate (CAS 102-20-5) records 400 hours at 20% in dipropylene glycol, classifying both as base-note fixatives with extended longevity [2][3]. This >8-fold difference in substantivity means that 4-methoxybenzyl phenylacetate provides olfactory presence in the heart of the fragrance pyramid (mid-notes), contributing to the initial development and body of a composition, whereas its analogs persist into the dry-down phase.

Mid-Note Substantivity
Reported
48 hours at 100%
Confirms mid-note temporal positioning vs. 400-hour base-note analogs.
Smelling strip substantivity test; cross-study comparison requires method review.
Substantivity Fragrance longevity Olfactory classification

Water Solubility and Log P in Formulation Systems

4-Methoxybenzyl phenylacetate has an estimated water solubility of 10.82 mg/L (EPI Suite), which is approximately 1.7-fold lower than the 18.53 mg/L estimated for benzyl phenylacetate [1][2]. The reduced aqueous solubility is consistent with the higher log Kow of 3.87 for the target compound versus 3.79 for benzyl phenylacetate, reflecting the increased lipophilicity imparted by the para-methoxy substituent [1][2]. This difference, while modest in absolute terms, influences partitioning behavior in multi-phase food and fragrance formulations (e.g., emulsions, hydroalcoholic solutions), where the target compound will preferentially partition into the organic/oil phase to a greater extent than benzyl phenylacetate.

Water Solubility & Log P
Model context
10.82 mg/L; Log Kow 3.87
Higher oil-phase partitioning than benzyl phenylacetate; supports anhydrous formulation fit.
EPI Suite estimates; experimental log P and solubility data to verify.
Water solubility Formulation science Log P partitioning

Anisic-Honey Profile vs. Demethoxylated Analogs

The para-methoxy substituent on the benzyl ring confers a distinctive anisic (anise-like) character to 4-methoxybenzyl phenylacetate, described in authoritative compendia as 'faint, honey-like, balsamic-rosy odour' with an anise, balsam, and honey taste [1][2]. In contrast, the demethoxylated analog benzyl phenylacetate is characterized as 'sweet, floral (jasmine-rose) odor, honey-like' without the anisic note . This organoleptic divergence is a direct consequence of the methoxy group's electronic and steric influence on olfactory receptor activation. Within the phenylacetate ester sub-class, the target compound is specifically noted as a 'modifier in honey flavours' and a 'fixative in flavours for baked goods, candy and other heat-treated consumer products', whereas benzyl phenylacetate is more broadly applied for general floral compositions .

Anisic-Honey Profile
Class-level
Anise, honey, balsamic, rosy; distinct from jasmine-rose analogs
Para-methoxy group imparts irreplaceable anisic character for honey flavour fidelity.
Organoleptic descriptions from JECFA, FEMA; no quantitative odor threshold comparison available.
Organoleptic differentiation Sensory science Flavour modulation

Low Volume of Use and Niche Formulation Exclusivity

According to the IFRA Volume of Use Survey (2015), 4-methoxybenzyl phenylacetate has a worldwide consumption band of <0.1 metric tons per year, which is at least 10-fold lower than the 1–10 metric tons per year reported for benzyl phenylacetate and also lower than many other common fragrance esters [1][2]. This low-volume profile is coupled with a 95th-percentile concentration in hydroalcoholic products of only 0.0092%, indicating its use as a high-impact modifier at low dosage rather than a bulk fragrance ingredient [1]. The relatively limited commercial availability means that formulation houses relying on 4-methoxybenzyl phenylacetate for specific flavour or fragrance signatures face fewer competitors using identical raw materials, which can be a strategic advantage in proprietary product development.

Volume of Use
Reported
<0.1 metric tons/year (IFRA band)
Niche volume implies supply-chain review and potential formulation exclusivity.
IFRA 2015 survey; >10-fold lower consumption than benzyl phenylacetate.
Volume of use Supply chain Proprietary formulation

Optimal Application Scenarios for 4-Methoxybenzyl Phenylacetate


Heat-Processed Food Flavour Systems

The 370 °C boiling point of 4-methoxybenzyl phenylacetate—approximately 52 °C higher than benzyl phenylacetate—provides superior thermal survivability during baking (150–220 °C) and sugar-boiling processes [1]. This compound is specifically documented as a fixative and modifier in honey flavours for baked goods, candy, and other heat-treated consumer products, where lower-boiling alternatives such as anisyl acetate (bp ~235 °C) would undergo substantial evaporative loss [1][2]. Formulators can achieve more consistent flavour delivery and reduced top-up rates compared to less thermally stable phenylacetate or acetate esters. Procurement teams should prioritize suppliers providing ≥97% assay (JECFA specification) with acid value ≤1.0 to minimize free acid catalyzed ester degradation during high-temperature processing [2].

Mid-Note Fragrance in Fine Perfumery & Personal Care

With a substantivity of 48 hours at 100%, 4-methoxybenzyl phenylacetate occupies the mid-note temporal window in fragrance pyramid design, providing the honey-balsamic-rosy body that emerges after top-note evaporation but before base-note dry-down [3]. This mid-note positioning is quantitatively distinct from the 400-hour substantivity of benzyl phenylacetate and phenethyl phenylacetate, which function as base-note fixatives [4]. Fragrance developers can exploit the 18-fold lower vapor pressure (3.05 × 10⁻⁶ vs. 5.63 × 10⁻⁵ mm Hg at 20 °C) to design controlled-release profiles where the anisic-honey character persists through the heart of the fragrance without dominating the dry-down [5]. Usage levels up to 7% in fragrance concentrate are recommended based on industry survey data [3].

Honey and Anise Flavour Formulations

The para-methoxy substituent imparts a characteristic anisic note that is absent in demethoxylated phenylacetate esters [2]. This makes 4-methoxybenzyl phenylacetate uniquely suited as a modifier in honey flavour compositions, where the combination of anise, balsamic, and honey tasting notes creates a multi-dimensional profile that benzyl phenylacetate (jasmine-rose-dominant) cannot replicate [2][6]. Flavour houses developing proprietary honey or anise profiles should select this compound over generic phenylacetate esters to achieve authentic organoleptic targets without resorting to multi-component blends. The JECFA evaluation confirms 'no safety concern at current levels of intake when used as a flavouring agent', supporting its regulatory acceptability in food applications [7].

Oil-Phase and Anhydrous Formulation Systems

With a log Kow of 3.87 and water solubility of only 10.82 mg/L, 4-methoxybenzyl phenylacetate partitions preferentially into the organic/oil phase of emulsion-based consumer products to a greater degree than benzyl phenylacetate (log Kow 3.79, water solubility 18.53 mg/L) [5][8]. This property renders it particularly suitable for oil-based perfumes, lipophilic flavour delivery systems, and anhydrous personal care formulations where aqueous-phase loss must be minimized. The compound is insoluble in water and glycerol but miscible with ethanol and organic solvents, facilitating incorporation into alcoholic fine fragrance formulations and oil-based flavour carriers [2]. Formulators can reduce the required dosage in oil-phase applications compared to less lipophilic alternatives, potentially offsetting the higher unit cost associated with this low-volume specialty ester [5].

Application
Selection Property
Validation Focus
Heat-Processed Food Flavour Systems
High boiling point and thermal survivability
Flavour retention under baking and candy-processing temperatures
Mid-Note Fragrance Design
48-hour substantivity and low vapor pressure
Controlled-release profile and fragrance pyramid positioning
Honey and Anise Flavour Formulations
Unique anisic-honey organoleptic identity
Sensory differentiation from demethoxylated phenylacetate esters
Oil-Phase and Anhydrous Formulation Systems
High log Kow and low aqueous solubility
Preferential oil-phase partitioning and minimized aqueous loss

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